
Z-Asp-CH2-DCB
描述
The provided data does not include any direct information on "Z-Asp-CH2-DCB". However, the papers provided discuss various compounds and materials that involve complex synthesis, structural analysis, and applications in sensing and gas adsorption, which could be relevant to the broader context of research on similar compounds. For instance, the synthesis of metal-organic frameworks (MOFs) and azaphosphatrane systems, as well as the application of composite materials in electrochemical sensors, are areas of research that might intersect with the study of "this compound" .
Synthesis Analysis
The papers discuss the synthesis of different compounds. Paper details the synthesis of two zinc(II) microporous MOFs with varying architectures by changing reaction solvents. Paper reports the synthesis of new sterically hindered azaphosphatrane systems with different substituents. Lastly, paper describes the facile synthesis of a ZIF-8@poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) composite using an ultrasonic mixing method. These synthesis methods are indicative of the diverse approaches used in the field of material science to create compounds with specific properties .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are analyzed using various techniques. In paper , the structures of the zinc(II) MOFs are described as 2-nodal (3,4)-connected networks with rare dmc and coe topology styles. Paper presents the structural features of azaphosphatrane systems, including bridgehead-bridgehead distances and bond angles determined by X-ray crystallography. These structural analyses are crucial for understanding the properties and potential applications of the compounds .
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms but do mention transformations and phase changes. For example, paper discusses the reversible and nonreversible crystal-to-crystal transformation of the zinc(II) MOFs upon dehydration and rehydration. Paper describes transformations of the synthesized azaphosphatrane systems into different compounds. These transformations are important for understanding the reactivity and stability of the compounds under various conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are explored in the papers. Paper highlights the selective gas adsorption properties of the MOFs, particularly for CO2, and their photoluminescence behaviors. Paper focuses on the electrochemical properties of the ZIF-8@PEDOT:PSS composite, demonstrating its excellent electrical conductivity, stability, and electrocatalytic activity for the determination of dichlorophenol. These properties are essential for the potential application of these materials in sensing and environmental remediation .
科学研究应用
胱天蛋白酶抑制在细胞死亡途径中的作用
Z-Asp-CH2-DCB 是一种有效的胱天蛋白酶抑制剂,胱天蛋白酶是参与程序性细胞死亡 (PCD) 的蛋白酶。通过阻断胱天蛋白酶活性,this compound 可以调节细胞死亡途径。 值得注意的是,它已被证明会影响各种细胞类型中的细胞凋亡,包括由抗肿瘤剂和 IFN-γ 预处理的细胞触发的 U937 细胞 . 胱天蛋白酶介导的细胞凋亡的这种抑制可能对癌症研究和治疗策略具有影响。
对木质部导管形成的影响
在植物生物学中,this compound 已在木质部导管形成的背景下进行了研究。木质部导管对于植物中的水分运输至关重要。研究人员发现 this compound 影响了紫茉莉细胞中管胞元件 (TE) 在转分化过程中的动力学和尺寸。它延迟了 TE 的形成,产生了更大的 TE,并改变了 TE 产生的典型“两波”模式。 这表明 this compound 通过抑制 PCD 来调节 TE 分化的过程 .
免疫调节和细胞因子产生
This compound 还抑制具有胱天蛋白酶样活性的蛋白酶。在免疫反应中,它阻断促炎细胞因子的产生,例如 IL-1β、TNF-α、IL-6 和 IFN-γ。 这种免疫调节作用可能与自身免疫性疾病、炎症研究和药物开发有关 .
作用机制
Target of Action
Z-Asp-CH2-DCB is an irreversible, broad-spectrum caspase inhibitor . Caspases are a family of cysteine proteases that play a key role in apoptosis (programmed cell death) and inflammation . The primary targets of this compound are caspase-3 and caspase-6, with IC50 values of 1.1 and 4.1 μM respectively .
Mode of Action
This compound interacts with its targets (caspases) by irreversibly inhibiting their activity . This inhibition blocks the production of several cytokines, including IL-1β, TNF-α, IL-6, and IFN-γ, in staphylococcal enterotoxin B (SEB)-stimulated peripheral blood mononuclear cells (PBMC) . It also reduces SEB-1-stimulated T-cell proliferation in a dose-dependent manner .
Biochemical Pathways
The inhibition of caspase activity by this compound affects the apoptosis pathway, a crucial biological process for maintaining cellular homeostasis . By blocking the production of cytokines, this compound also impacts the inflammatory response pathway .
Pharmacokinetics
It is noted that this compound is cell-permeable , suggesting it can readily cross cell membranes, which may influence its bioavailability and distribution.
Result of Action
The inhibition of caspase activity by this compound results in the prevention of apoptosis, or programmed cell death . This can have significant effects at the molecular and cellular levels, including the prevention of DNA fragmentation induced by various stimuli . Additionally, this compound has been shown to have anti-ischemic effects in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s ability to inhibit cytokine production and T-cell proliferation is dose-dependent . .
属性
IUPAC Name |
(3S)-5-(2,6-dichlorobenzoyl)oxy-4-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO7/c21-13-7-4-8-14(22)18(13)19(27)29-11-16(24)15(9-17(25)26)23-20(28)30-10-12-5-2-1-3-6-12/h1-8,15H,9-11H2,(H,23,28)(H,25,26)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJMFCOMZYPWCO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Z-Asp-CH2-DCB?
A1: this compound acts as a broad-spectrum inhibitor of caspases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound inhibit caspases?
A2: While the precise mechanism remains unelucidated, it is believed to involve binding to the active site of caspases, preventing substrate cleavage. [, , ]
Q3: What are the downstream consequences of caspase inhibition by this compound?
A3: Blocking caspase activity with this compound effectively inhibits various apoptotic hallmarks, including DNA fragmentation, nuclear condensation, and formation of apoptotic bodies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This ultimately prevents or delays apoptotic cell death.
Q4: Is the inhibition of apoptosis by this compound always complete?
A4: While highly effective, this compound may not completely block cell death in all contexts. Some studies report that while apoptotic features are inhibited, alternative cell death pathways like necrosis may still occur. [, , , , ]
Q5: Does this compound influence cellular pathways other than apoptosis?
A5: Yes, research suggests that this compound can impact other cellular processes besides apoptosis, including cell cycle progression, oxidative stress, and ribosomal RNA fragmentation. [, , , , , ] Further research is needed to fully understand these effects.
Q6: Are there specific caspases that this compound shows higher affinity for?
A6: While this compound is a broad-spectrum inhibitor, studies indicate some variation in its effectiveness against different caspases. For example, it has shown greater efficacy in blocking caspase-3 activity compared to caspase-1 in specific contexts. [, , , ]
Q7: What is the molecular formula and weight of this compound?
A7: This information is not provided in the research papers.
Q8: Is there any spectroscopic data available for this compound?
A8: The research papers do not offer any spectroscopic data for this compound.
Q9: What is the stability of this compound under various storage conditions?
A9: The provided research does not contain information regarding the stability of this compound under different storage conditions.
Q10: Has the compatibility of this compound been studied with different cell lines or organisms?
A10: Yes, the research demonstrates the use of this compound in various cell lines (e.g., HL-60, U937, HeLa, FM3A), primary cells (e.g., rat cultured hippocampal neurons, bovine glomerular endothelial cells), and even plant models (e.g., tobacco leaves, Vicia faba). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This suggests broad compatibility, although specific responses can vary.
Q11: How does the structure of this compound contribute to its caspase inhibitory activity?
A11: While the provided research doesn't offer a detailed SAR analysis, the presence of an aspartic acid residue within the structure is likely crucial for its ability to mimic caspase substrates and bind to their active sites. [, ]
Q12: Have any modifications to the structure of this compound been explored to improve its efficacy or selectivity?
A12: The provided research primarily focuses on this compound itself, and no information is given regarding potential structural modifications for optimization.
Q13: Are there specific formulation strategies for this compound to improve its solubility, stability, or delivery?
A13: The provided research does not discuss specific formulation strategies for this compound.
Q14: What is known about the toxicity and safety profile of this compound?
A14: The primary focus of the provided research is to investigate the mechanisms of action of this compound in the context of cell death and related pathways. Information regarding its toxicity profile, potential adverse effects, or long-term consequences is not detailed in these studies.
Q15: Are there any SHE regulations specific to the use and handling of this compound?
A15: The research papers do not provide information on specific SHE regulations for this compound. As with any laboratory reagent, proper handling, storage, and disposal procedures should be followed.
Q16: What is known about the pharmacokinetic properties of this compound (absorption, distribution, metabolism, excretion)?
A16: The provided research primarily focuses on the in vitro effects of this compound. Detailed information regarding its pharmacokinetic properties is not available in these studies.
Q17: How effective is this compound in inhibiting caspase activity in vivo?
A17: While some studies utilize in vivo models to examine the effects of this compound on tumor growth and other processes, they don't explicitly measure its in vivo caspase inhibitory activity. [, ]
Q18: What in vitro assays are commonly used to assess the efficacy of this compound?
A18: Common in vitro assays used in the research to evaluate this compound efficacy include:
- Cell viability assays: To assess the ability of this compound to protect cells from death induced by various stimuli (e.g., anticancer drugs, TNF-α, hypoxia). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- DNA fragmentation assays: To determine the extent of DNA laddering, a hallmark of apoptosis, and how this compound modulates this process. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Caspase activity assays: To directly measure the activity of specific caspases and the inhibitory effect of this compound on them. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



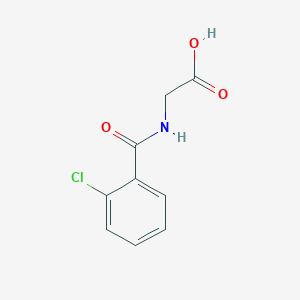
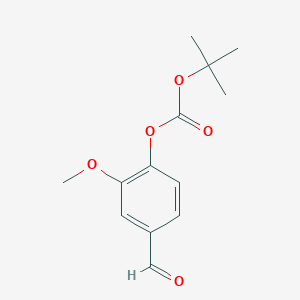
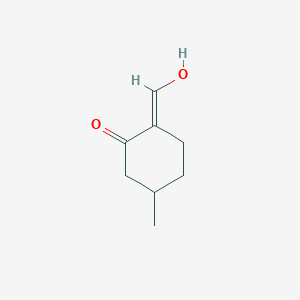



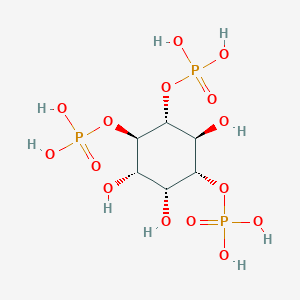
![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)
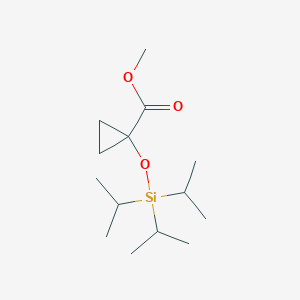
![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)

![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)
![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)